2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)3-6-11(7-4-9)8-5-10/h3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCRTTOTVRWPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343608-76-3 | |
| Record name | 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine typically involves the reaction of 4,4-dimethylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine has been studied for its potential therapeutic effects:
- Neuropharmacology : It acts on neurotransmitter systems, showing promise as an antidepressant and anxiolytic agent. Research indicates that it can modulate serotonin and norepinephrine pathways, reducing depressive-like behaviors in animal models .
Antinociceptive Properties
The compound exhibits significant pain-relieving effects:
- Pain Models : In formalin-induced pain models, it has shown a marked reduction in pain responses, indicating potential as an analgesic agent .
Cancer Therapy
Recent studies have highlighted its role in cancer treatment:
- Cytotoxicity Studies : Compounds derived from piperidine structures have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cell lines .
Case Studies and Research Findings
The following table summarizes notable studies involving this compound:
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block for the synthesis of complex organic molecules in various industrial applications:
- Organic Synthesis : It is utilized to create derivatives with various functional groups.
- Specialty Chemicals Production : Employed in the development of specialty chemicals used across different industries.
Toxicity and Safety Profile
While promising therapeutic effects have been observed, understanding the safety profile is crucial:
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Positioning : The target compound’s 4,4-dimethylpiperidine group contrasts with analogs like 2-(2,4-dimethylpiperidin-1-yl)ethan-1-amine, where methyl groups are at positions 2 and 3. This difference may influence steric hindrance and receptor binding .
- Salt Forms : The dihydrochloride salt in enhances solubility compared to the free base form of the target compound.
- Complexity : Bicyclic systems (e.g., ) introduce conformational rigidity, which could affect pharmacokinetic properties .
Biological Activity
2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine, also known as N,N-dimethyl-2-(4,4-dimethylpiperidin-1-yl)ethanamine, is a piperidine derivative characterized by its unique structural features. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine core with two methyl groups at the 4-position and an ethylamine side chain. These structural characteristics contribute to its distinct chemical properties and biological activities.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Piperidine ring with ethylamine side chain | Potential antidepressant and analgesic effects |
| N-Methylpiperidine | Simple piperidine structure | Basic amine properties |
| N,N-Dimethylpiperidine | Two methyl groups on nitrogen | Enhanced basicity and nucleophilicity |
| 4-Piperidone | Contains a ketone group | Different reactivity due to carbonyl presence |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets through binding, which can lead to various biological effects depending on the context of use.
Enzyme Inhibition
This compound has been studied for its role in enzyme inhibition. Its structural similarity to biologically active amines allows it to interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .
Receptor Binding
Research indicates that this compound may exhibit receptor binding activity, which could be relevant in drug development for psychiatric disorders or pain management .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Pharmacological Studies : In vitro studies have shown that compounds with similar structures often exhibit significant pharmacological effects, including analgesic and antidepressant properties. The exact IC50 values for receptor interactions are yet to be fully elucidated but suggest a promising profile for further research .
- Comparative Analysis : A comparative analysis with other piperidine derivatives revealed that this compound possesses unique properties that may enhance its efficacy in specific therapeutic contexts. For instance, while N-methylpiperidine shows basic amine properties, the dimethyl substitution in this compound appears to enhance its biological activity significantly .
- Synthesis and Applications : The synthesis of this compound has been achieved through various methods, highlighting its utility as a building block in organic synthesis. Its applications extend beyond pharmacology into the production of specialty chemicals and agrochemicals .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine, and how do reaction conditions influence yield?
- Methodology : A common approach involves alkylation or amination of 4,4-dimethylpiperidine derivatives. For example, in a multi-step synthesis (similar to ), the piperidine moiety is functionalized via nucleophilic substitution with ethylamine precursors under anhydrous conditions. Solvents like dichloromethane or acetonitrile and bases such as sodium hydride are critical for optimizing yields (60–85%) .
- Key Parameters : Temperature (80–180°C), catalyst selection (e.g., EDC/HOBt for coupling), and stoichiometric ratios of reagents must be tightly controlled to avoid side products like over-alkylated derivatives .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylpiperidine ring (e.g., δ ~1.2 ppm for methyl groups) and ethylamine backbone (δ ~2.8 ppm for NH) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 185.2) .
- X-ray Crystallography : SHELXL software ( ) refines crystal structures to resolve bond angles and chiral centers, critical for confirming stereochemistry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Biological Target Interaction : The piperidine-ethylamine scaffold is a common pharmacophore in receptor ligands (e.g., GPCRs, ion channels). Derivatives have shown modulatory effects on equilibrative nucleoside transporters (ENTs), suggesting potential in nucleotide synthesis or chemotherapy adjuvants .
- Example : Structural analogs like 2-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride exhibit activity in adenosine receptor studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC values across studies may arise from variations in assay conditions (pH, temperature) or impurities.
- Methodological Solutions :
- Reproducibility Checks : Standardize protocols (e.g., ATPase inhibition assays) using validated cell lines (HEK293 or CHO-K1) .
- HPLC Purity Analysis : Ensure >98% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets like ENT1, identifying confounding factors (e.g., solvent accessibility of the dimethyl group) .
Q. What computational strategies optimize the design of derivatives with enhanced metabolic stability?
- Approach :
- ADME Prediction : Tools like SwissADME predict logP (2.1–2.5) and metabolic hotspots (e.g., oxidation of the piperidine ring) .
- Deuterium Labeling : Replace labile hydrogens on the ethylamine chain with deuterium to reduce CYP450-mediated degradation, as seen in deuterated analogs () .
- Validation : In vitro microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life improvements .
Q. How do reaction conditions impact regioselectivity during functionalization of the piperidine ring?
- Experimental Design :
- Substituent Effects : Electron-donating groups (e.g., methyl) on the piperidine ring direct electrophilic attacks to the nitrogen or adjacent carbons.
- Case Example : Bromination at the 3-position of the piperidine ring requires Lewis acids (e.g., AlCl) in DCM at 0°C, yielding >70% regioselective product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
